molecular formula C20H22N2OS B2617881 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole CAS No. 1207010-04-5

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2617881
CAS No.: 1207010-04-5
M. Wt: 338.47
InChI Key: CKOWHQDJHBTSFT-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. This compound is characterized by the presence of a cyclopentylthio group, a furan-2-ylmethyl group, and a p-tolyl group attached to the imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. In this case, the aldehyde used would be p-tolualdehyde to introduce the p-tolyl group.

    Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using furan-2-ylmethyl chloride and the imidazole ring.

    Attachment of the Cyclopentylthio Group: The cyclopentylthio group can be introduced through a thiolation reaction using cyclopentylthiol and a suitable leaving group on the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a furanone, while reduction of the imidazole ring could lead to the formation of an imidazoline.

Scientific Research Applications

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can involve binding to the active site of an enzyme or to a receptor, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(m-tolyl)-1H-imidazole: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(o-tolyl)-1H-imidazole: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

The uniqueness of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the cyclopentylthio group, furan-2-ylmethyl group, and p-tolyl group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-15-8-10-16(11-9-15)19-13-21-20(24-18-6-2-3-7-18)22(19)14-17-5-4-12-23-17/h4-5,8-13,18H,2-3,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOWHQDJHBTSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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